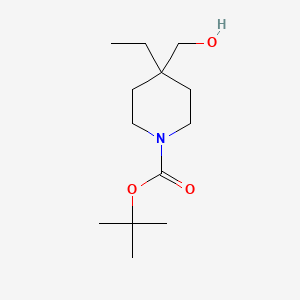

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNVEXNNSRLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646527 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-38-6 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

This in-depth technical guide provides a detailed exploration of the synthetic routes to tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind the methodologies.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The specific molecule of interest, this compound, incorporates several key features: a Boc-protected nitrogen for stability and ease of subsequent modification, a quaternary center at the 4-position, and a primary alcohol.[2] This unique combination of functionalities makes it an attractive intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide will elucidate the primary synthetic strategies for accessing this important compound, focusing on a logical progression from readily available starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two primary disconnection points, suggesting two main synthetic strategies.

Caption: Synthesis from N-Boc-4-piperidone.

Synthetic Strategy 2: Modification of Ethyl 4-piperidinecarboxylate

An alternative strategy commences with the commercially available ethyl 4-piperidinecarboxylate. This route involves the protection of the piperidine nitrogen, followed by functional group manipulations at the C4 position.

Step 1: N-Boc Protection

The secondary amine of ethyl 4-piperidinecarboxylate is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid generated. [3][4]

Step 2: Reduction of the Ester

The ester functionality of the resulting N-Boc protected intermediate is then reduced to the primary alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation. [5]

Step 3: Introduction of the Ethyl Group

This is the most critical step in this synthetic sequence. A two-step process is generally employed:

-

Oxidation to the Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using a mild oxidizing agent like PCC or Dess-Martin periodinane. [6]

-

Grignard Addition: The ethyl group is then introduced by the addition of ethylmagnesium bromide to the aldehyde. This reaction forms a secondary alcohol, which can then be further manipulated if necessary. However, to arrive at the target molecule, a different approach is required after the formation of the aldehyde. A Wittig reaction followed by hydrogenation could be a viable option to introduce the ethyl group, but a more direct approach is often preferred.

A more elegant approach from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate would be to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then perform a nucleophilic substitution with an ethyl nucleophile, such as ethylmagnesium bromide or an ethyl cuprate.

Caption: Synthesis from ethyl 4-piperidinecarboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis from N-Boc-4-piperidone

Step 1: Synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add ethylmagnesium bromide (3.0 M in diethyl ether, 25.1 mL, 75.3 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Step 2: Synthesis of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

-

To a stirred suspension of pyridinium chlorochromate (PCC, 16.2 g, 75.3 mmol) in dichloromethane (DCM, 200 mL), add a solution of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (from the previous step) in DCM (50 mL).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Synthesis of this compound

-

Dissolve the crude aldehyde from the previous step in methanol (150 mL) and cool the solution to 0 °C.

-

Add sodium borohydride (2.85 g, 75.3 mmol) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Data Summary

| Step | Starting Material | Reagents | Product | Yield (%) |

| Protocol 1, Step 1 | N-Boc-4-piperidone | EtMgBr, THF | tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | ~85-95 |

| Protocol 1, Step 2 | tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | PCC, DCM | tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | ~70-80 |

| Protocol 1, Step 3 | tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | NaBH4, MeOH | This compound | ~90-98 |

Yields are approximate and may vary depending on reaction scale and purification methods.

Conclusion and Future Perspectives

The synthesis of this compound is a key process for accessing a versatile building block in drug discovery. The route starting from N-Boc-4-piperidone is generally more efficient and direct. The methodologies presented in this guide are robust and scalable, providing a solid foundation for researchers in the field. Future efforts may focus on developing more atom-economical and greener synthetic routes, potentially through catalytic C-H functionalization or asymmetric synthesis to access enantiopure derivatives. The continued exploration of novel synthetic pathways to such valuable piperidine scaffolds will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

Chem-Impex. N-Boc-4-piperidinemethanol. Available at: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Oakwood Chemical. 1-N-Cbz-hydroxymethyl-piperidine. Available at: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]

-

Supplementary information. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

PrepChem.com. Synthesis of 1-tert. Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine. Available at: [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

-

PubMed Central. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Available at: [Link]

-

RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available at: [Link]

-

DTIC. Piperidine Synthesis. Available at: [Link]

-

Gsrs. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Available at: [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the chemical properties, synthesis, and potential applications of this versatile building block.

Introduction: A Unique Scaffold for Complex Molecule Synthesis

This compound is a heterocyclic compound featuring a piperidine core. The strategic placement of an ethyl and a hydroxymethyl group at the C4 position, combined with the N-Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The quaternary carbon at the 4-position introduces a three-dimensional feature that can be crucial for optimizing the pharmacological properties of a lead compound.

The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[1] This orthogonality is a key feature for its use in multi-step syntheses.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 885523-38-6 | [2] |

| Molecular Formula | C₁₃H₂₅NO₃ | [2] |

| Molecular Weight | 243.34 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | [2] |

Strategic Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway involves a multi-step sequence starting from a commercially available N-Boc protected 4-piperidone.

The key challenge lies in the sequential introduction of the ethyl and hydroxymethyl groups at the 4-position. A Grignard reaction is a robust method for the introduction of the ethyl group, followed by a series of steps to install the hydroxymethyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Approach

The following protocol is a theoretical, yet chemically sound, procedure for the synthesis.

Step 1: Ethylation of N-Boc-4-piperidone via Grignard Reaction

-

Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone.[3]

-

Procedure:

-

To a solution of N-Boc-4-piperidone in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

-

Step 2: Dehydration to the Alkene

-

Rationale: Elimination of the tertiary alcohol to form an alkene sets the stage for the introduction of the hydroxymethyl group.

-

Procedure:

-

Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, neutralize the acid, and extract the alkene product.

-

Step 3: Epoxidation of the Alkene

-

Rationale: Epoxidation of the double bond creates a reactive intermediate for the introduction of the hydroxymethyl group.

-

Procedure:

-

Dissolve the alkene from Step 2 in a chlorinated solvent like dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with a solution of sodium bicarbonate and then sodium thiosulfate to remove excess peroxyacid and acid.

-

Isolate the epoxide product.

-

Step 4: Reductive Opening of the Epoxide

-

Rationale: A strong reducing agent like lithium aluminum hydride will open the epoxide to form the primary alcohol.

-

Procedure:

-

In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Add a solution of the epoxide from Step 3 in THF dropwise at 0 °C.

-

Allow the reaction to stir at room temperature.

-

Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to obtain 4-ethyl-4-(hydroxymethyl)piperidine.

-

Step 5: N-Boc Protection

-

Rationale: The final step is the protection of the secondary amine of the piperidine ring with a Boc group.[4]

-

Procedure:

-

Dissolve the amino alcohol from Step 4 in a suitable solvent like dichloromethane.

-

Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to yield the final product, this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

t-Butyl group: A characteristic singlet at around 1.4-1.5 ppm, integrating to 9 protons.

-

Ethyl group: A triplet for the methyl group (CH₃) at approximately 0.8-1.0 ppm and a quartet for the methylene group (CH₂) around 1.3-1.5 ppm.

-

Piperidine ring protons: A series of complex multiplets in the range of 1.2-1.8 ppm and 2.8-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield.

-

Hydroxymethyl group: A singlet or a doublet for the CH₂ protons, likely around 3.4-3.6 ppm, and a broad singlet for the OH proton which can vary in chemical shift depending on concentration and solvent.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

-

t-Butyl group: Two signals, one for the quaternary carbon around 80 ppm and one for the methyl carbons around 28 ppm.

-

Carbonyl group: A signal in the range of 154-156 ppm.

-

Piperidine ring carbons: Signals in the aliphatic region, typically between 25-50 ppm. The carbons adjacent to the nitrogen will be in the 40-50 ppm range.

-

C4 quaternary carbon: A signal for the carbon bearing the ethyl and hydroxymethyl groups.

-

Ethyl group: Signals for the methyl and methylene carbons.

-

Hydroxymethyl carbon: A signal around 60-65 ppm.

IR (Infrared) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.

-

C-O stretch: An absorption in the 1000-1200 cm⁻¹ region.

MS (Mass Spectrometry)

-

Molecular Ion (M+): The molecular ion peak may or may not be observed, depending on the ionization method.

-

Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of a tert-butyl group (M-57) or isobutylene (M-56), and the loss of the entire Boc group (M-101).[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a desirable building block in several areas of drug discovery.

-

Scaffold for Novel Therapeutics: The piperidine ring is a common scaffold in many approved drugs. The unique substitution at the 4-position can be exploited to create novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.

-

Linker for PROTACs: Related 4-substituted piperidine derivatives have been utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The rigidity and defined vectoral properties of the piperidine ring can influence the ternary complex formation, which is critical for effective protein degradation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C13H25NO3 | CID 24728849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. BOC Protection and Deprotection [pt.bzchemicals.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Introduction

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a hydroxyl group offers a reactive handle for further synthetic modifications, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other positions of the molecule. The ethyl group at the C4 position introduces a specific lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the physical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction setup and purification to formulation and drug delivery. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into the underlying principles of these measurements. While experimentally determined data for this specific compound is not extensively available in public literature, this guide leverages data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Core Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physical properties.

Caption: 2D Molecular Structure of the Topic Compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885523-38-6 |

| Molecular Formula | C13H25NO3 |

| Molecular Weight | 243.34 g/mol |

Physicochemical Properties

The following table summarizes the available and predicted physical properties of the title compound. For context, experimentally determined values for closely related analogs are also provided.

| Physical Property | This compound (Predicted/Unavailable) | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog) | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (Analog) |

| Melting Point | Not available | 80 °C | 92.3 °C |

| Boiling Point | Not available | Not available | 308 °C at 760 mmHg |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Soluble in methanol. | Not specified |

| Appearance | Likely a white to off-white solid at room temperature. | White solid. | Solid |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of novel organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

-

Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the sample and then gently tapping the sealed end on a hard surface to pack the sample down.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is another crucial physical constant.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification (e.g., recrystallization), extraction, and formulation.

-

Solvent Selection: A range of solvents with varying polarities should be chosen. Common choices include water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of the compound (e.g., 10 mg).

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period (e.g., 1 minute).

-

Classification: The solubility is classified based on visual observation:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

Spectral Properties: A Predictive Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not publicly available, the expected key features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Boc Group: A characteristic singlet integrating to 9 protons will be observed around 1.4-1.5 ppm.

-

Piperidine Ring Protons: A series of multiplets will be present in the region of 1.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 3.5 ppm. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Ethyl Group Protons: A triplet corresponding to the methyl group and a quartet for the methylene group will be observed, likely in the upfield region (0.8-1.5 ppm).

-

-

¹³C NMR:

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be observed in the 154-156 ppm region.

-

Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of 25-50 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of 60-70 ppm.

-

Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region will correspond to the C-O single bond of the alcohol.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 244.35. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da).

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physical properties and detailed, practical protocols for their experimental determination. While specific experimental data for this compound is limited, the provided information on its analogs and the predictive analysis of its spectral properties offer a solid foundation for researchers and drug development professionals. A thorough characterization of these physical properties is a critical step in unlocking the full potential of this versatile molecule in the development of new chemical entities.

References

An In-depth Technical Guide to Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its molecular characteristics, including its precise molecular weight, and outlines a proposed, evidence-based synthetic strategy. Furthermore, it covers essential analytical techniques for its characterization and discusses its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of substituted piperidine scaffolds.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile pharmacophore. The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the diverse substitution patterns, 4,4-disubstituted piperidines have emerged as a particularly interesting class of compounds, with applications ranging from analgesics to potent enzyme inhibitors.[1] This guide focuses on a specific exemplar of this class, this compound, providing an in-depth analysis of its molecular weight and a technical framework for its synthesis and characterization.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's properties is foundational to its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H25NO3 | [2][3] |

| Molecular Weight | 243.34 g/mol | [2] |

| CAS Number | 885523-38-6 | [2] |

| Canonical SMILES | CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | [3] |

| IUPAC Name | This compound | [3] |

Proposed Synthetic Strategy

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established methodologies for the synthesis of 4,4-disubstituted piperidines.[4][5] The following multi-step approach is a scientifically plausible pathway to the target molecule.

Caption: A proposed synthetic workflow for this compound.

Step 1: N-Protection of Piperidin-4-one

The synthesis would commence with the protection of the nitrogen atom of piperidin-4-one. The use of a tert-butoxycarbonyl (Boc) protecting group is a standard and effective strategy in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Protocol:

-

Dissolve piperidin-4-one hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, for instance, triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

-

Introduce di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the N-Boc-piperidin-4-one.

-

Step 2: Introduction of the Ethyl Group

The next critical step involves the introduction of the ethyl group at the 4-position. This can be achieved through a nucleophilic addition of an ethyl organometallic reagent to the ketone.

-

Protocol:

-

Dissolve N-Boc-piperidin-4-one in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a solution of ethylmagnesium bromide (Ethyl Grignard reagent) or ethyllithium.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify it to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

-

Step 3: Oxidation to the Aldehyde

The tertiary alcohol can be oxidized to an aldehyde, which will then be reduced to the primary alcohol.

-

Protocol:

-

Dissolve the tertiary alcohol from the previous step in a suitable solvent like DCM.

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, work up the reaction to isolate the intermediate aldehyde, tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate.

-

Step 4: Reduction to the Hydroxymethyl Group

The final step is the reduction of the aldehyde to the primary alcohol, yielding the target molecule.

-

Protocol:

-

Dissolve the aldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent such as sodium borohydride in portions.

-

Stir the reaction until the aldehyde is completely consumed.

-

Quench the reaction carefully with water and perform an aqueous workup.

-

The crude product can be purified by column chromatography to afford the final compound, this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Caption: A standard analytical workflow for the characterization of a synthesized organic compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the methylene protons of the hydroxymethyl group. The piperidine ring protons will appear as a complex pattern of multiplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the ethyl and hydroxymethyl groups, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be a suitable technique to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 244.34.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis is crucial for determining the purity of the final compound. A high-purity sample (typically >95%) is essential for its use in further research and development activities.[2]

-

Potential Applications in Drug Discovery

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of this compound is not widely reported, its structural motifs suggest potential applications as an intermediate in the synthesis of:

-

Novel Analgesics: The 4,4-disubstituted piperidine core is present in several potent analgesic agents.[6]

-

Enzyme Inhibitors: The functional groups on the molecule could serve as handles for the elaboration into more complex structures designed to target specific enzyme active sites.

-

PROTAC Linkers: The piperidine scaffold can be utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7]

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. With a molecular weight of 243.34 g/mol , its synthesis can be approached through a logical, multi-step sequence rooted in well-established organic chemistry principles. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its quality and suitability for downstream applications in the dynamic field of drug discovery.

References

[1] Colapret, J. A., et al. (1989). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

[6] Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

[2] Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

[4] Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

[8] PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[9] Google Patents. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

[5] Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

[3] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

[10] PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[11] Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

[12] Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates. [Link]

[13] Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. This compound | C13H25NO3 | CID 24728849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 10. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. rsc.org [rsc.org]

- 13. atlantis-press.com [atlantis-press.com]

"Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" IUPAC name

An In-depth Technical Guide: tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in pharmaceutical research and development. We will establish its formal IUPAC nomenclature and detail its physicochemical properties. The core of this document is a detailed, field-proven protocol for its synthesis via the reduction of a diester precursor, including a deep dive into the reaction mechanism. Furthermore, we present robust methodologies for its purification and thorough analytical characterization. The guide concludes with a discussion of its significant applications, particularly as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), including fentanyl analogues. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Nomenclature

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties and its three-dimensional orientation for optimal interaction with biological targets. The subject of this guide, this compound, is a valuable building block that features a quaternary center, providing a fixed spatial arrangement of its substituents.

IUPAC Name and Structural Confirmation

The formal IUPAC name for the topic compound is This compound .[2] Its structure consists of a piperidine ring where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The C4 position is substituted with both an ethyl group and a hydroxymethyl group.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of the target compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₃ | PubChem[2] |

| Molecular Weight | 243.34 g/mol | PubChem[2] |

| Appearance | White to off-white solid/oil | Supplier Data |

| CAS Number | 193022-98-9 | BLDpharm[3] |

| XLogP3 | 1.9 | PubChem[2] |

Significance in Medicinal Chemistry

The N-Boc protecting group serves a critical function by deactivating the nucleophilic and basic nature of the piperidine nitrogen, preventing it from interfering in reactions targeting other parts of the molecule.[4][5] This allows for precise chemical modifications. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to liberate the free amine for subsequent coupling reactions.[6] The presence of both an ethyl group and a primary alcohol on a quaternary center makes this compound a highly versatile intermediate for building complex molecular architectures where precise spatial control is paramount. It is a known precursor in the synthesis of fentanyl and its derivatives.[7]

Synthesis Strategy and Protocol

The synthesis of this compound is most efficiently achieved through the selective reduction of a suitable diester precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a diester, specifically 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate , as the immediate precursor. The primary alcohol can be formed by the reduction of the ethyl ester at the C4 position. This starting material is commercially available and provides a direct route to the target molecule.

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthesis Protocol

This protocol describes the reduction of the ester functionality using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent necessary for this transformation as milder reagents like sodium borohydride (NaBH₄) are ineffective at reducing esters.[8][9]

Reaction: 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate → this compound

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate | 1.0 equiv | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 equiv | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | Sufficient for ~0.2 M solution | Reaction Solvent |

| Deionized Water | As needed | Quenching |

| 15% Sodium Hydroxide (NaOH) Solution | As needed | Quenching |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

| Three-neck round-bottom flask | Appropriate size | Reaction Vessel |

| Magnetic stirrer and stir bar | --- | Agitation |

| Ice/water bath | --- | Temperature Control |

| Addition funnel | --- | Controlled Reagent Addition |

| Nitrogen or Argon line | --- | Inert Atmosphere |

Step-by-Step Experimental Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent reaction with LiAlH₄.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

-

Reagent Preparation: In a separate flask under nitrogen, prepare a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 equiv) in anhydrous THF.

-

LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (1.5 equiv) to the reaction flask, followed by anhydrous THF to create a suspension.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice/water bath.

-

Substrate Addition: Transfer the solution of the starting material to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add the following reagents sequentially:

-

'X' mL of deionized water (where X is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of deionized water.

-

-

Workup: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude product.

Mechanistic Insight: LiAlH₄ Reduction

The reduction of an ester with LiAlH₄ is a two-stage process. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic acyl substitution on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.[8] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alcohol upon acidic or aqueous workup.[10][11]

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Purification and Characterization

Obtaining high-purity this compound is crucial for its use in subsequent synthetic steps.

Chromatographic Purification

The crude product is typically purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%) is commonly effective. The polarity of the eluent should be determined based on TLC analysis of the crude material.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the material onto a small amount of silica gel and dry it to a free-flowing powder.

-

Load the dry powder onto the top of a prepared silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified compound.

-

Challenges in piperidine purification can include product oxidation, leading to yellowing, and the basic nature of related (deprotected) compounds which can cause tailing on silica gel.[12][13] Using the N-Boc protected form mitigates the basicity issue.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.5-4.2 (m, piperidine CH₂ adjacent to N), δ ~3.4 (s, CH₂OH), δ ~1.45 (s, 9H, C(CH₃)₃), δ ~1.2-1.8 (m, piperidine CH₂ and CH), δ ~0.85 (t, 3H, CH₂CH₃), δ ~1.5 (q, 2H, CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O, carbamate), δ ~80 (C(CH₃)₃), δ ~68 (CH₂OH), δ ~40-45 (piperidine CH₂ adjacent to N), δ ~30-35 (piperidine CH₂), δ ~28.5 (C(CH₃)₃), δ ~25 (CH₂CH₃), δ ~8 (CH₂CH₃). |

| FT-IR (thin film) | ν ~3400 cm⁻¹ (broad, O-H stretch), ~2970-2860 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (strong, C=O stretch of carbamate). |

| MS (ESI+) | m/z 244.19 [M+H]⁺, 266.17 [M+Na]⁺. |

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate.

-

Scaffold for Complex APIs: Its rigid, well-defined structure makes it an ideal starting point for synthesizing complex molecules where the orientation of substituents is critical for biological activity.

-

Fentanyl Analogues: This molecule is a documented intermediate in the synthesis of fentanyl and related potent analgesics.[7] The piperidine core is central to the pharmacophore of these compounds.

-

PROTAC Linkers: Related 4-hydroxymethylpiperidine structures are employed as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to induce targeted protein degradation.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere by trained personnel. All quenching procedures should be performed slowly and with extreme caution, especially on a large scale.

-

Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be handled in a well-ventilated fume hood away from ignition sources.

-

Product: The final compound should be handled with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical building block. The synthetic route via LiAlH₄ reduction of its diester precursor is robust and efficient. With careful execution of the synthesis, quenching, and purification steps outlined in this guide, researchers can reliably produce this intermediate in high purity for application in pharmaceutical synthesis and drug discovery programs.

References

- BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF24g0uyHKjAVBPrehinDdDr-u4uSlHhWas51Dy2H1D9o_ZxtPEUG_0MRQqg0VuDEx9CAqiHd82k4vXGea7QEUsHfyH2EovP6J03zLiJzoz6-7M5un5KKbNJ9Rt3t3ip43JrYh6ElyO_TgNNg2K_RMD8fTIb6TduVvuCBknTHjwC9phc8zNkQK9cBtq5SpzWicwBNEeSXsxfz3saMEKLijaic09XQ5qqJ5Yh87Muv1C7Lg=

- BYJU'S. Grignard Reaction Mechanism. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhtelPKL8aAaREe3USOhXo3MgOBlV28fCMW8oblRlhvRfpcRztvS_bybml5JCqTwx8qzMyJC6riGZCpq0flbI8mWT7vKUKNRIbzbDKvyiuOnXneHIqVw7LsHdmhiPbBd7FPC6EEhCHS6wFnGY5s0lGksCP

- Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMt4ZVAxNjrgJKlOeUhNA-ON7q6A5UR1RpfxWNA89SS3cSi0wVWhMACNirpOV-HROUY3Ig80so3uNxJbCgjF1vhzNs9atN79IhTfIycTmixU5NPtM7umGPLkXiYMrgG341fW2XSiqromtKTWihou42__Ux-pBzzBEp47nWyVRT2PG5ZBoX5GkgqKxnrb5B_SBZ47WZlIvm95CIlDNPthrxFjoz1CE0DaE4YrYysbEVRnY=

- Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYiucBvwP8RinEbQDVzAgz17qxz0kdQtb34O6J7wMRqgu5CNJEEFuhKMhJ4q1rNvMIwLbN-C-2Sf8UF-ATBJ1Ml5kGFdOGfqvhBrvC1cOsxWzuwsxxVrqJBozD5iTEBTatXbW92KdZZ1yY5VB1RwoXdVJNKIRhVpA87zLoP_lZFbtb6TP3193lOqV5Tg==

- LibreTexts Chemistry. 21.6: Chemistry of Esters. (2022-09-24). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvuqGJfkAOBs4lm--q_2eopmaUH-d2ElMiusLA0HRvfAsZ6UsLSbJXcwwpJr6z8vBrYNwvFuITvVvGTO9futq1bcLxtN3HmhDsLRA1LatVynQ3srLpT5_pd-dPwdxUdheMmzV_cJ6GmTkLgKyh7wiuk5XPrxl7pKhanvEH0bW_cpWLzBkHZV_CQAq04Ns4IEjqjIYwGyUJrR-wtaJkHEwBTlIU_msF_YyF5B9ESKeyuiRlomad15i-PorxWVmohH8KxWJd9KcVwuf4RIumxFBpLNGDk9kSBh0DNcaS0q8WWCNx3LSFWG-9XYD-ZzNhE0IOJZcAog3eXEHn-zKRVrP

- University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmjB4qVge6xHmsRrHBZHRVbtG18tIlcSn-pZmzrqnta2-0h5s7Hd-DQ8mIFyaRRQrh_GDlCM2681ICmjo79bKPcEC80h_-lnz5Wg_Dw9InJwRd5m7CYOhTgp690E3a65WUcgRMFJvTbQZY-VtKU-J_4ZrWD7DwdsthThm4HY66

- OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUH5T5ougm5QqIzifuCt0k858-IA39GBbsod06wfKcuYT-8QrmfKdu-wOjDLzEHhpqrRm65RMJTXW7VbMFBjSPcmARC4JaJyn_mjsA2FmbfH8qQHpwObyHK9xwrhEbHXer_fAMLmtK36Kd18ioqdU9p9aMAyOubYUXijKY5xcpUVoMh56tBSZJOMxFREcvSCTdr9QSKQqS1BoLbw==

- Chemguide. REDUCTION OF CARBOXYLIC ACIDS. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5s4C-aQxYWg6eMJA1g0tfQpq3Yl5kHeexOU9GtmT6Bk5d55JSZabbNGQ4XhYvYYrAn2cbfCFpd8_bBVlKeUrBvQ8p4J2ICSX0I5PQDzyUl2uS8nOT6BZfNr7cnCe3XuwRabgPJYVABMvBYocYvQevJei_jVF7TpI=

- Organic Chemistry Portal. Grignard Reaction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZ-p-SD9fHXPgFmtnMukJc7SmThFgsj4ooqu2zwMLH8vAh6e5buLo9rp-OK8JEdor9qD24ou2cvNKLu04BMC8KYNo_xDAyO8qyu-r-NHzgWPxs6L5ditIUah8cZP80d2L-JQFG8-RhclSCVy3Qo4FGRIjA9AWBxcIDxe_HypJuRAp

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE57X3M2H052VXFnivvIAAdgec0in1-sVLDavUsvuMqJ_3GT5UMtJ4REBeplw90E6uwEvYLeEY3ohPHTrHcuGwkVLH4RGk5Bzmoh7NRkoP7mEyF9yyFpSzdHQbtP8kcVmEwzKJzDJs3JBnuf_JUXtpe-qsphW52i4ZGKm5FI6SRTN4q6qHPIP6o

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_I2ouO0PdZ4PsUjn0vNAbAN709m3H3zroDVIpiTXJ_rcWEmcnpbq8KaburpP8PjRNVfcVDSMwGKkX7OHV74sgL-0qQEZQ20fYq6xqVcQC9ymVXLqRu3Wwr0pzqLZ_lVTNEwIqrnF7MpPL9Ph6-o0-EhQjg8vU9Gl4RpLM8kJhawugnB85U0ncmTwFGyM=

- PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5lk2oFywTS5FSqODLd6VdEV1RYQxy2sJB_RJMC9y9CuEpYZB3buYrgsg6Xuxcuh23cnY471GOxF4aLN7Ib8hY03ec8YEsK3ZhJ9GePgIKld6grd3S-mF_uPDSkYxyNBJZ6bNX2x0QkjFURuzi0WXD7P20TBv9C7t9wS8jq4C

- Blog. What are the purification methods for piperidines? (2025-08-05). Available from: https://vertexaisearch.cloud.google.

- Google Patents. CN101602748B - A kind of purification method of high-purity piperidine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9-QSvZO1KzHtVlzZAD6m3xbH9tViD0y0pmWQHCir8RhkmtieENFNG4Hb_HMasgCfXvr8TdS7Y6p1m7RfHtnlovxSHq12wucYb8axkN-RZuqMGfWkd-VTSvILaxICQPsWuhNk4aryAZ2mzKzg=

- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8AmRm8nwfEX8SxUbATn8fRSwxhcp99Ykb7amUEcTap20pm6k3MVGn9X1usGwsek8oiva2DSXY4jigp3fgHFAcKejvcB1oGLHLGDdgam4lrYJXqsmou3hCkCoLkwJCVqa-W9fEtaa4_x8q-OLnTQ==

- ResearchGate. What are the best methods for Piperidine purification alternatives to distillation? (2014-11-21). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RzhVYjQ10xcSeBrIG0QIERyY4Br4wjPoZyaK_llVm8LMOuDEnFg160JOVImJOffemBHnnACiRln1oCcD64hFeURlNFD_79__9WafmW-IGbGnnMCSnDxWxYJWPCY2g3e5tLOsx3ooxLMHib6L8ILxUComvKCIITBlw6ZnWqz3E4-KDzAAV7PQHEn9k7yrO_xKJDOf3WCRqL6hJ33hGf8ypStDcsyNIZAgGwREJzr5

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGouKbKNno6tBx2GxXklDf70v8Xex2JTj-uIP19WnsCdV8874T15gedJqCC6g_tAKC_4G0PDHsmu0nB1UsCbNHKLy4G4UKo_qJMvIJOH8S5vWd6ZjQDpK49dkXt6BcAo9T8klVyErpymCYNug_wRJeMLmnyh5Kl9ivEPyM6xTj-YXrsSUg5xl612xi6yiS_GcGjv1yuRdCsFmAqmthgibx8f_zIiAS5tqMZbAutU8-4Ih-ni0gbGR1ezw3Wi8IrO2gW1TCUcQTmvj3B3KA=

- Master Organic Chemistry. Amine Protection and Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjG4G7Qz5JxViFsaq26wVIiWummiuktR0RW5T6Ffl1wsGwENMcVD6PCncDZJJWqsrc6ZAiryjKV6iUy6mzAT7qzWkYfCII94FEKmoat0BKsD6B7CZRBDA2ufB7CknHBGJk-yyuHTIKojV-raO0-ohttovD88VZmFc5DMZF5GzkoRRr2GuHJGP4nh4BHr41aBvWJLc=

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA_hUKjTl2N56ABiG3lKpyVd1hJMBeKKCJ-lckKlwZSSEuFQTRdqHBfC41rEyA3QX1XZOM7UZADjNXmfD_UCFRwI7d8jD-t8R_MDttT34jOKGJo0Jxo5jyJJtFlhBH_lecHmv1Gs8s5Cmvh5_6a14NNdAKo_XXl5reN270Xl_2FAUEo2RZzX4N3zyXHXo=

- PubChem. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtNqvh3r7YB3RbuUNu4-l6H_PXGf595NaCNIq2mG677T3PPB5oBpftDKbwi4dVpHKpsi_SVex5KYbHgVYjeClewcASW9fwTvRhAFxaC1OJRw54tasVnFPVBlQYLoWGdg7dn33Tvz8VNDuJ-tm0

- Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95%. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAbxWFre_9bMCbIv6RTVqNg01eaJFqhVwy8JRKkISaX-xivEUchv0G3ZigC9FCuazbiMni77eSDyENIf_f-vuKceF9MrunjP_JyY7J6P6KCdb2jJP6bhwyyXxluDVuL6ZsflaA2u53tYVt0rQ8gXZkRQ==

- CSIR-NIScPR Open Research. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCRegsp9VC_BXm7RctvPe8yJkogUOJhyXrGHKtNhVSO1neYH0KAsBHCL3Xla2Ucyouyg6g4O8JFXVDn4vVGeO7mJ_Fnc_aX6wpiY6SpWIFF40Z6VPzfHXPJN6LCNR3knETHXht5FSfY2tp0BcP_sYTZ2ycL5NQdg-eR7BLDdqIn1sW

- Jubilant Ingrevia. tert-butyl 4- (hydroxymethyl)piperidine- 1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu3QB0URBjW-9war8IfH8K4OYAcPBx5chtGKrnLvtcgm_dAhk-h-aC_u_3NU2_-RUPEwjsiQE50EVAFunkHcLSmfIfiStZjFEMYDV6wD_nfdqNBG7cvK479oLApsRwJ5c4ogsu1rcwZCMU-D83preLK7YUqoTFFT3Vbj-78qzM-cso2Ro9x6gDpRzg8hkdhcmVynkArj69GHG0

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMv08hWDCbjKnL27bgFykEo0rm4yh_eKotuHQj9WIxnNMcp5xSjzngBXzG2aKAry65CCKFY9045oFqYvDu9ryI3J9Wy4fdMqid9fJx9JVyPNdNMdmrsByi-8ewz0eD1tdpMCmCpo4sDvu4CkjXQokzSs7sIKKCU2XASu-gifcMbYG2DgbE4qJN5w==

- Benchchem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Available from: https://vertexaisearch.cloud.google.

- TCI Chemicals. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3fWN0MT4sRwT9hkHkZL2y440zicluhm2DEtb0VMZ7auZGJ4tciQGHyjLMlzyUUMZCCdzY5kRXf94sVbu7NIcwpVENs278GGBhY88qRXJPhElMdqRAB-XGJIESo7ktkiC8-zaRQ==

- ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE_JqOkGaFjl3LUc15zjdfmy9ta8Uuy4Boa02Tz8gRGVN7QOw8uxf9idDtIxmWmwvgr6b_9g8VnaIsZawMfs-dFf_Z7XcM7dk_X6YuY7BM2iT3iPZ88mHqC8H7Iycql5vgTj0HJcX205vN0nQFW9o9zIYkUXe_V_ixA9ax9jZcdtLZsM8V6nnzTc2B2ArSMHb4olEQicmZ3GkV0kFjgMlW3ul-i2sNqxz24mMV9uM=

- Supplementary information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQFoK1t8uN1K7QCeuXbHlyqI3H35O8WdergUYKtuGxnvk48W-YICEJ1HKqW4Izk2N_hypmhhfoZdic8GFGlt70hL1KO_0Pbks2c07wJ9-UwNtLBvKVuR-MAxc3B37e8fBmX98NrkcVN3XpjYYBbF7z4GxjBZYA8r4=

- PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBivEisFmMf_khd6EPk7QZpGWadMvO0npU26YmQzhVc9pwx8-lZPbMJrJn26_2zXkE72DOsE7-P41y4Vi3dqiOpNslLQz2-v0lIKTL1nJQt00yXQm9_tRbCinqIzUzb_TYYvyniuo-_kVw0lQ=

- Wikipedia. 1-Boc-4-AP. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rDQ4Z23bm23qzICZClhQ2rKjGqRpFeVDOBNXFL0INHjmWdrlQgnpBMwWl-FY1aBDk1dsF-euO0Vnqf3w1t9ZnSA6Gmqoqb4pAbvxCMb-PJykRu_yHlYdIOTLUvtHdNQinh0=

- Sigma-Aldrich. tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95%. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG7EtS2BrHKUEOBKVzc-xK1J_JxcbBEUMD5r_n5TPfRjqDmfbmUqsa-6dFyOhAMyJa3Fgz5js0sYF1_9zuMqyNvzBBBZr8qbKZ-qKBv-B4n98SLq1AjVbYYbP_8Ob2hmwwa_4dTenf6UV9b_Gh3fH6TA==

- PubChemLite. Tert-butyl 4-(hydroxymethyl)-4-(methoxymethyl)piperidine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHouP0sw_43zyVKwR9TAsA7sknHPF7yMKLmh27_vPvBLRz0X79Y2-vPXY0yTQJJVyiRvzmD1mJVPSgf0rCLPR3b6YcfvDuONDh4zMeBAB6PGu1XamKJetyh7lx4ClzgJ22lDfK-x9dmr68PKKIpow==

- ChemicalBook. tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1H NMR. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZGw9Nqkyb0GVBtBHaqEa4tYKxhLSUtXi4OlDzoyYhUmYEuHhnGFUfZRY_YasSCeV58pkqmoKud5hqSI-8re23CSS6aKHupfwZITdIuftBtR37LfTQOg35sZQlBh0OscXLj5u27dNL6V1Y2UQT22yqkNGZpqpTgAU=

- BLDpharm. 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaFRS4VdqAJBZj6qa9-N9joS-t8gP6UkcfbcwAOiCc9vJX6STv-G9FW-2IF1pTGcS3RbroBYWe3i0q3DYFy5xd9_pou9UWFbElU48VPlSBZh9NnW8iwuqVGJrJL4OJYOlVled0_XG3QE9nvMpO

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H25NO3 | CID 24728849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 193022-98-9|1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: Starting Materials and Strategic Approaches

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The 4,4-disubstituted piperidine motif is a privileged scaffold in numerous biologically active compounds, and the ability to synthesize derivatives with precise stereochemistry and functionality is of paramount importance. This document will explore three plausible and efficient synthetic routes, detailing the starting materials, key transformations, and the underlying chemical principles.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products.[1] The rigid, chair-like conformation of the piperidine scaffold allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. Specifically, 4,4-disubstituted piperidines offer a unique three-dimensional projection of functional groups, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. The target molecule of this guide, this compound, incorporates a primary alcohol for further functionalization and an ethyl group, which can contribute to favorable lipophilicity and binding interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthesis and allows for facile deprotection under acidic conditions.[2]

Synthetic Strategies: A Comparative Analysis

Three primary synthetic strategies have been identified for the efficient construction of the target molecule, each commencing from the readily available starting material, N-Boc-4-piperidone. These routes are:

-

The Reformatsky Reaction: A direct approach to establishing the C4-quaternary center.

-

The Wittig Reaction followed by Hydroboration-Oxidation: A sequential approach for controlled installation of the ethyl and hydroxymethyl groups.

-

The Corey-Chaykovsky Reaction and subsequent epoxide opening: A strategy involving the formation and regioselective opening of an epoxide intermediate.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3] This reaction is particularly well-suited for the synthesis of our target molecule as it allows for the direct formation of the carbon skeleton containing both the ethyl and a precursor to the hydroxymethyl group in a single step.

Mechanistic Rationale

The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate.[4] This enolate is less reactive than a corresponding Grignard reagent or lithium enolate, which prevents self-condensation of the ester. The Reformatsky enolate then adds to the carbonyl group of N-Boc-4-piperidone. Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. The final step involves the reduction of the ester functionality to the desired primary alcohol.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)ethyl)-4-hydroxypiperidine-1-carboxylate

-

To a suspension of activated zinc dust (2.0 equivalents) in anhydrous tetrahydrofuran (THF), a solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl 2-bromoacetate (1.5 equivalents) in anhydrous THF is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm and a change in color.

-

After the initial reaction subsides, the mixture is stirred at reflux for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting ketone.

-

The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Step 2: Reduction to this compound

-

The purified β-hydroxy ester from the previous step (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents) in THF is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the target molecule, this compound.

Visualization of the Reformatsky Route

Figure 1: Synthetic pathway via the Reformatsky reaction.

Route 2: Wittig Reaction and Hydroboration-Oxidation

This two-step sequence offers a highly controlled method for the synthesis of the target molecule. The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones,[5] while the hydroboration-oxidation reaction provides a stereospecific and regioselective means of converting an alkene to an alcohol.[6]

Mechanistic Rationale

The first step involves the reaction of N-Boc-4-piperidone with an ethyl-substituted phosphorus ylide, which is typically generated in situ from the corresponding phosphonium salt (e.g., ethyltriphenylphosphonium bromide) and a strong base. The ylide attacks the carbonyl carbon of the piperidone, leading to the formation of a betaine intermediate, which then collapses to form the desired exocyclic alkene, tert-butyl 4-ethylidenepiperidine-1-carboxylate, and triphenylphosphine oxide.

The second step, hydroboration-oxidation, proceeds via the anti-Markovnikov addition of borane (BH₃) across the double bond of the alkene intermediate.[7] The boron atom adds to the less substituted carbon of the double bond, and a hydride is delivered to the more substituted carbon in a syn-fashion. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the target primary alcohol.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-ethylidenepiperidine-1-carboxylate

-

To a stirred suspension of ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, a solution of a strong base such as potassium tert-butoxide or n-butyllithium (1.1 equivalents) is added dropwise to generate the ylide (a characteristic color change is often observed).

-

The resulting mixture is stirred at 0 °C for 30-60 minutes.

-

A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to isolate tert-butyl 4-ethylidenepiperidine-1-carboxylate.

Step 2: Hydroboration-Oxidation to this compound

-

To a solution of the alkene from the previous step (1.0 equivalent) in anhydrous THF at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The mixture is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide followed by 30% aqueous hydrogen peroxide is carefully added.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash column chromatography provides the final product.

Visualization of the Wittig and Hydroboration-Oxidation Route

Figure 2: Synthetic pathway via Wittig olefination and hydroboration-oxidation.

Route 3: Corey-Chaykovsky Reaction and Epoxide Ring-Opening

The Corey-Chaykovsky reaction provides an efficient method for the synthesis of epoxides from ketones using sulfur ylides.[8] The subsequent regioselective ring-opening of the resulting spiro-epoxide offers another avenue to the target 4,4-disubstituted piperidine.

Mechanistic Rationale

The reaction of N-Boc-4-piperidone with a sulfur ylide, such as dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and a base), initially forms a betaine intermediate. Unlike the phosphorus ylide in the Wittig reaction, the sulfur betaine undergoes intramolecular nucleophilic displacement to form a stable spiro-epoxide and dimethyl sulfoxide.[9]

The second step involves the nucleophilic ring-opening of the epoxide. The choice of the nucleophile is critical for the success of this step. An organocuprate reagent, such as lithium diethylcuprate, is often preferred for epoxide openings as it tends to be less basic and provides better regioselectivity than Grignard reagents, attacking the less sterically hindered carbon of the epoxide. In this case, attack at the methylene carbon of the spiro-epoxide would lead directly to the desired product.

Experimental Protocol

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

-

To a stirred suspension of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) at room temperature, sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.

-

The mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases.

-

A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous DMSO is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried, and concentrated.

-